molecular formula C6H6N2O B7857832 Pyridine-4-aldoxime

Pyridine-4-aldoxime

Cat. No. B7857832
M. Wt: 122.12 g/mol
InChI Key: OFYLBLSSPQTTHT-UHFFFAOYSA-N
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Patent
US04786648

Procedure details

A solution of 4-pyridinecarboxaldehyde oxime, hydrochloride (24.5 g, 154 mmol) in 250 ml of water was treated with solid sodium bicarbonate (13 g, 155 mmol) and the resulting oil was extracted into 1.2 l of ethyl acetate. The extract was washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate and calcium sulfate, and concentrated to 500 ml of solution in vacuo. This concentrate was treated with iodomethane (21.5 ml, 344 mmol) and heated with 100 ml of acetonitrile under reflux for two hours. The resulting yellow salt which separated was collected by filtration and dried to provide 35.8 g of 4-pyridinecarboxaldehyde oxime, methiodide, mp 180°-182° C.
Name
4-pyridinecarboxaldehyde oxime, hydrochloride
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][C:5]([CH:8]=[N:9][OH:10])=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].IC.C(#N)C>O>[N:2]1[CH:7]=[CH:6][C:5]([CH:8]=[N:9][OH:10])=[CH:4][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
4-pyridinecarboxaldehyde oxime, hydrochloride
Quantity
24.5 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)C=NO
Name
Quantity
13 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
21.5 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting oil was extracted into 1.2 l of ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate and calcium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 500 ml of solution in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting yellow salt which separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C=NO
Measurements
Type Value Analysis
AMOUNT: MASS 35.8 g
YIELD: CALCULATEDPERCENTYIELD 190.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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